molecular formula C10H11N3 B2874557 2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine CAS No. 1333801-83-4

2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine

Cat. No.: B2874557
CAS No.: 1333801-83-4
M. Wt: 173.219
InChI Key: GSEPBRWVDFPTMM-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine typically involves the reaction of 2-methylphenylhydrazine with an appropriate ketone or aldehyde. One common method is the condensation reaction between 2-methylphenylhydrazine and acetylacetone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-one derivatives, while substitution reactions can produce a variety of functionalized pyrazoles.

Scientific Research Applications

2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-2,3-dihydro-1H-pyrazol-3-imine
  • 2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine
  • 2-(2-chlorophenyl)-2,3-dihydro-1H-pyrazol-3-imine

Uniqueness

2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine is unique due to the presence of the 2-methylphenyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar pyrazole derivatives.

Biological Activity

2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine is a compound belonging to the pyrazole family, which has gained attention for its diverse biological activities. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, including antitumor, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this compound, summarizing research findings, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14N2\text{C}_{12}\text{H}_{14}\text{N}_2

This compound features a pyrazole ring with a methylphenyl substituent at the 2-position and an imine functional group. The presence of these functional groups is crucial for its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity through various mechanisms. For instance, studies have shown that certain pyrazole compounds inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in cancer cell proliferation and survival .

In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells was linked to its interaction with specific cellular targets involved in cell cycle regulation and apoptosis pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests that the compound may serve as a therapeutic agent in conditions characterized by chronic inflammation.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Studies indicate that compounds like this compound can exhibit significant antibacterial activity against various strains of bacteria. In particular, the compound has shown effectiveness against Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell membranes .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is essential for optimizing their biological activities. Modifications at various positions on the pyrazole ring can significantly influence their potency and selectivity. For instance:

Substituent Position Modification Effect on Activity
1Electron-withdrawing groupsIncreased antitumor activity
3Alkyl substitutionsEnhanced antimicrobial properties
4Halogen substitutionsImproved anti-inflammatory effects

These modifications can enhance binding affinity to biological targets or alter pharmacokinetic properties.

Case Studies

  • Antitumor Efficacy : A study evaluating the efficacy of various pyrazole derivatives found that those with methyl or halogen substitutions at the 4-position showed significant inhibition of tumor growth in xenograft models .
  • Anti-inflammatory Mechanism : Research demonstrated that a similar compound reduced LPS-induced inflammation in macrophages by inhibiting NF-kB signaling pathways .
  • Antimicrobial Testing : A series of tests conducted on different pyrazole derivatives revealed that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics against resistant bacterial strains .

Properties

IUPAC Name

2-(2-methylphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-4-2-3-5-9(8)13-10(11)6-7-12-13/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJNKXYOKRTVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333801-83-4
Record name 2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine
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